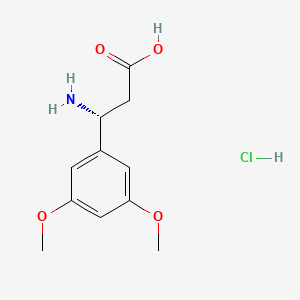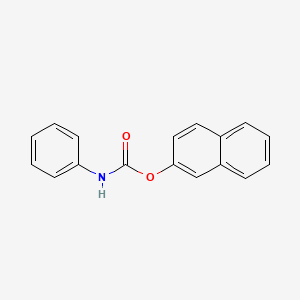
Methyl 3-amino-6,7-dimethoxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6,7-dimethoxy-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of an amino group at the third position and two methoxy groups at the sixth and seventh positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6,7-dimethoxy-2-naphthoate typically involves the following steps:
Nitration: The starting material, 6,7-dimethoxy-2-naphthoic acid, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 3-amino-6,7-dimethoxy-2-naphthoic acid is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group if present.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of hydroxyl or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-6,7-dimethoxy-2-naphthoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6,7-dimethoxy-2-naphthoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 3-amino-2-naphthoate: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Methyl 6,7-dimethoxy-2-naphthoate:
Methyl 3-nitro-6,7-dimethoxy-2-naphthoate: Contains a nitro group instead of an amino group, leading to different reactivity and uses.
Uniqueness: Methyl 3-amino-6,7-dimethoxy-2-naphthoate is unique due to the combination of amino and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-amino-6,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-17-12-6-8-4-10(14(16)19-3)11(15)5-9(8)7-13(12)18-2/h4-7H,15H2,1-3H3 |
InChI Key |
RSHXRNGYMJPVOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1OC)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)

![[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855417.png)








![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)


